Cas no 208449-03-0 (2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester)
208449-03-0 structure
Product Name:2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester
Numéro CAS:208449-03-0
Le MF:C19H22O6
Mégawatts:346.374386310577
CID:284367
Update Time:2024-03-01
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester
- 2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]fu
- Hemistepsin
- Hemistepsin A
-
- Piscine à noyau: 1S/C19H22O6/c1-8-5-14-16(11(4)19(23)24-14)17(25-18(22)9(2)7-20)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2
- La clé Inchi: IPZJSGMDGJTDNK-UHFFFAOYSA-N
- Sourire: OCC(C(OC1C2C(OC(C2=C)=O)CC(=C)C2CC(C(C12)=C)O)=O)=C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Le xlogp3: -0.222
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester Littérature connexe
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
208449-03-0 (2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4R,4aR,6S,7aR,9aS)-dodecahydro-6-hydroxy-3,5,8-tris(methylene)-2-oxoazuleno[6,5-b]furan-4-ylester) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot